(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one
Overview
Description
“(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C21H29N5O2 . It is also known by other names such as TCS 2510 and CHEMBL275667 . The compound has a molecular weight of 383.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidin-2-one ring, a phenyl group, and a tetrazole group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including an XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 11 rotatable bonds .Scientific Research Applications
Electropolymerization of Pyrrole-Based Monomers
A study on derivatized bis(pyrrol-2-yl) arylenes, including a variety of bis(pyrrol-2-yl) compounds, demonstrated their oxidation at relatively low potentials to form cation radicals, leading to the synthesis of conducting polymers with stable electrically conducting forms due to these low oxidation potentials. This research provides insights into the applications of pyrrole-based monomers in creating conducting polymers through electropolymerization, potentially relevant to the chemical structure (Sotzing et al., 1996).
Tetrazole-Group 13 Complexes
The synthesis and reactions of tetrazole-group 13 complexes, including various compounds with 5-phenyl-1-H-tetrazole and aluminum, were explored, aiming to investigate these complexes as potential unimolecular precursors to aluminum nitride. This study could suggest applications in materials science, particularly in developing new materials with specific electronic or structural properties (Muñoz-Hernández et al., 1998).
Multicomponent Synthesis of Pyrrol-2-ones
An effective route for synthesizing novel pyrrol-2-ones was described, involving the reaction of an enamine with an arenesulfonyl isocyanate. This study highlights a synthetic methodology that could be applied to the development of new compounds with potential biological or chemical activity, relating to the investigated compound's structural framework (Alizadeh et al., 2007).
properties
IUPAC Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPJSNXPZTEHL-VJKINUSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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